Melperone

Vue d'ensemble

Description

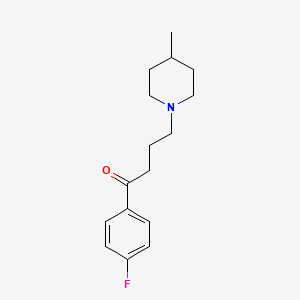

La melpérone est un antipsychotique atypique appartenant à la classe chimique des butyrophénones. Elle est principalement utilisée pour traiter les troubles du sommeil, la confusion et les dysfonctionnements psychomoteurs, en particulier chez les patients gériatriques, psychiatriques et dépendants de l’alcool . Structurellement, elle est apparentée à l’halopéridol, un antipsychotique typique .

Méthodes De Préparation

La synthèse de la melpérone implique la réaction de la 4-fluorobutyrophénone avec la 4-méthylpipéridine. La réaction se produit généralement dans des conditions contrôlées pour garantir la formation du produit souhaité. Les méthodes de production industrielle impliquent souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

La melpérone subit diverses réactions chimiques, notamment :

Oxydation : la melpérone peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : les réactions de réduction peuvent convertir la melpérone en dérivés alcooliques.

4. Applications de la recherche scientifique

La melpérone a une large gamme d’applications en recherche scientifique :

Chimie : elle est utilisée comme composé de référence dans diverses études chimiques.

Biologie : la melpérone est étudiée pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : elle est utilisée pour traiter la schizophrénie, les troubles du sommeil, l’agitation et l’agitation psychomotrice. .

Industrie : La melpérone est utilisée dans l’industrie pharmaceutique pour le développement de médicaments antipsychotiques.

Applications De Recherche Scientifique

Pharmacological Mechanism

Melperone primarily acts as a dopamine D2 receptor antagonist , with additional effects on serotonin receptors (5-HT2A) . This dual-action mechanism is thought to contribute to its therapeutic effects while minimizing the risk of extrapyramidal symptoms commonly associated with traditional antipsychotics .

Clinical Applications

-

Schizophrenia and Schizoaffective Disorders

- This compound has been shown to be effective in treating schizophrenia, particularly in patients who are resistant to other neuroleptics. A study indicated that this compound improved cognitive functions in patients with schizophrenia, particularly executive functions, although some cognitive domains such as visuospatial manipulation worsened during treatment .

- A case series involving patients with treatment-refractory schizophrenia suggested that this compound might be a viable alternative for a small subset of patients who do not respond adequately to clozapine, although overall efficacy was limited .

- Management of Severe Agitation

- Behavioral Disorders

- Neuroleptic-Resistant Patients

Comparative Efficacy

This compound's effectiveness can be compared to other atypical antipsychotics like clozapine in terms of prolactin elevation and side effects. Studies have shown that this compound does not significantly increase prolactin levels in male patients compared to typical neuroleptics, making it a preferable option for certain demographics .

Summary of Case Studies

Mécanisme D'action

La melpérone exerce ses effets en antagonisant les récepteurs dopaminergiques D2 et sérotoninergiques 5HT2A. Ce double antagonisme contribue à réduire les symptômes psychotiques avec un minimum d’effets secondaires extrapyramidaux. La faible affinité du composé pour les récepteurs D2 réduit le risque de sursensibilité des récepteurs de la dopamine .

Comparaison Avec Des Composés Similaires

La melpérone est structurellement apparentée à d’autres antipsychotiques butyrophénoniques comme l’halopéridol. Elle est classée comme un antipsychotique atypique en raison de son profil de liaison unique aux récepteurs et de son faible risque d’effets secondaires extrapyramidaux. Des composés similaires comprennent :

Halopéridol : un antipsychotique typique avec une affinité plus élevée pour les récepteurs D2.

Levomépromazine : un antipsychotique de faible puissance avec un profil de liaison aux récepteurs plus large.

Pipampérone : un autre antipsychotique butyrophénonique ayant des utilisations similaires mais des affinités différentes pour les récepteurs

La combinaison unique d’affinités pour les récepteurs et le profil d’effets secondaires moins important de la melpérone en font une option précieuse dans le traitement de diverses affections psychiatriques.

Activité Biologique

Melperone is an atypical antipsychotic belonging to the butyrophenone class, primarily utilized in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and clinical implications, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : 1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone hydrochloride

- CAS Number : 1622-79-3

- Molecular Weight : 273.76 g/mol

This compound exhibits a multifaceted mechanism of action:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptors with a Ki value of 180 nM, which helps mitigate symptoms associated with psychosis by balancing dopaminergic activity in the brain .

- Serotonin Receptor Antagonism : this compound also acts on the 5-HT2A serotonin receptors (Ki value of 120 nM), contributing to its anxiolytic effects and reducing the risk of extrapyramidal symptoms common in traditional antipsychotics .

- Adrenergic Activity : It interacts with adrenergic α1 and α2 receptors, further influencing neurotransmitter dynamics in the central nervous system .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed with a Tmax of 1.5–3.0 hours after oral administration.

- Bioavailability : Approximately 50-70%.

- Half-life : Ranges from 3-4 hours post oral administration; approximately 6 hours after intramuscular injection.

- Metabolism : Primarily hepatic, with excretion mainly via urine .

Antipsychotic Efficacy

This compound has been shown to effectively reduce psychotic symptoms such as hallucinations and delusions while causing minimal extrapyramidal side effects. A study involving patients with schizophrenia indicated improvements in executive function and reductions in negative symptoms without significant prolactin elevation .

Cognitive Function

Research indicates that this compound may enhance cognitive functions in patients with schizophrenia. In a study involving neuroleptic-resistant patients, this compound treatment led to improvements in executive function as measured by the Wisconsin Card Sorting Test (WCST), although some visuospatial abilities worsened .

Clinical Applications

This compound is indicated for various conditions:

- Psychotic Disorders : Effective in managing symptoms associated with schizophrenia and schizoaffective disorders.

- Sleep Disorders : Utilized for treating chronic insomnia, particularly in elderly patients .

- Anxiety Disorders : Its serotonergic activity contributes to anxiolytic effects, making it beneficial for anxiety management .

Case Study 1: Cognitive Improvement

A clinical trial involving nineteen patients with schizophrenia demonstrated that this compound significantly improved executive functioning over six weeks, suggesting its utility in enhancing work and social functioning among affected individuals .

Case Study 2: Comparison with Risperidone

In a comparative study, this compound was evaluated against risperidone for efficacy in treating psychotic symptoms. Although risperidone showed superior effectiveness, this compound's lower side effect profile presents it as a valuable alternative for certain patient populations .

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| D2 Receptor Ki | 180 nM |

| 5-HT2A Receptor Ki | 120 nM |

| Bioavailability | 50-70% |

| Half-life | 3-4 hours (oral), ~6 hours (IM) |

| Primary Uses | Schizophrenia, insomnia |

| Side Effects | Minimal extrapyramidal symptoms |

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFBWQBDIGMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1622-79-3 (hydrochloride) | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023298 | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120-125 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3575-80-2 | |

| Record name | Melperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.